

An In-depth Technical Guide to the Spectroscopic Data of Tert-butoxytrimethylsilane

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Compound of Interest

Compound Name: *tert-Butoxytrimethylsilane*

Cat. No.: *B079100*

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This technical guide provides a comprehensive overview of the spectroscopic data for **tert-butoxytrimethylsilane**, a common silyl ether used in organic synthesis as a protecting group for alcohols. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with protocols for their acquisition.

Molecular Structure

Tert-butoxytrimethylsilane consists of a tert-butoxy group connected to a trimethylsilyl group through an oxygen atom. This structure gives rise to characteristic spectroscopic signatures that are invaluable for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **tert-butoxytrimethylsilane**, both ^1H and ^{13}C NMR provide distinct signals corresponding to the two primary moieties of the molecule.

^1H NMR Spectroscopy Data

The ^1H NMR spectrum of **tert-butoxytrimethylsilane** is characterized by two distinct singlets, owing to the high symmetry of the molecule. The nine equivalent protons of the trimethylsilyl

group appear at a significantly upfield chemical shift due to the electropositive nature of silicon. The nine equivalent protons of the tert-butyl group resonate slightly further downfield.

Proton Type	Chemical Shift (δ) ppm (Estimated)	Multiplicity	Integration
(CH ₃) ₃ Si-	~0.1	Singlet	9H
(CH ₃) ₃ C-	~1.3	Singlet	9H

¹³C NMR Spectroscopy Data

The proton-decoupled ¹³C NMR spectrum of **tert-butoxytrimethylsilane** displays four unique carbon signals. The carbons of the trimethylsilyl group are observed at a high field, while the carbons of the tert-butyl group appear at lower field.

Carbon Type	Chemical Shift (δ) ppm (Estimated)
(CH ₃) ₃ Si-	~2
(CH ₃) ₃ C-	~32
(CH ₃) ₃ C-	~72
-O-Si-	Not observed in ¹³ C NMR

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of **tert-butoxytrimethylsilane** is dominated by absorptions corresponding to the Si-O-C linkage and the C-H bonds of the alkyl groups.

Vibrational Mode	Frequency (cm ⁻¹) (Estimated)	Intensity
C-H stretch (sp ³)	2970-2850	Strong
C-H bend	1470-1360	Medium
Si-O-C stretch	1100-1000	Strong
Si-C stretch	840, 750	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. The electron ionization (EI) mass spectrum of **tert-butoxytrimethylsilane** shows characteristic fragmentation patterns for silyl ethers. The molecular ion peak (M⁺) is often weak or absent.

m/z	Relative Intensity (%)	Fragment Ion
131	53.10	[M - CH ₃] ⁺
75	99.99	[(CH ₃) ₂ SiOH] ⁺
73	68.64	[(CH ₃) ₃ Si] ⁺
58	18.64	Not specified
57	Not specified	[C(CH ₃) ₃] ⁺
43	29.37	[C ₃ H ₇] ⁺

Data obtained from a GC-MS analysis.[\[1\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data for **tert-butoxytrimethylsilane** are provided below.

NMR Spectroscopy Protocol

- **Sample Preparation:** A solution of **tert-butoxytrimethylsilane** (approximately 10-20 mg for ^1H NMR, 50-100 mg for ^{13}C NMR) is prepared in a deuterated solvent (e.g., 0.6-0.7 mL of CDCl_3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal reference ($\delta = 0.0$ ppm).
- **Instrumentation:** Spectra are acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz).
- **^1H NMR Acquisition:** A standard one-pulse sequence is used. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8-16 scans are sufficient for a high signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ^{13}C isotope. A relaxation delay of 2-5 seconds is used.
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.0 ppm.

IR Spectroscopy Protocol

- **Sample Preparation:** As **tert-butoxytrimethylsilane** is a volatile liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** An FTIR spectrometer is used for analysis.
- **Data Acquisition:** The spectrum is typically recorded over the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The resulting interferogram is Fourier transformed to produce the IR spectrum, which is plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

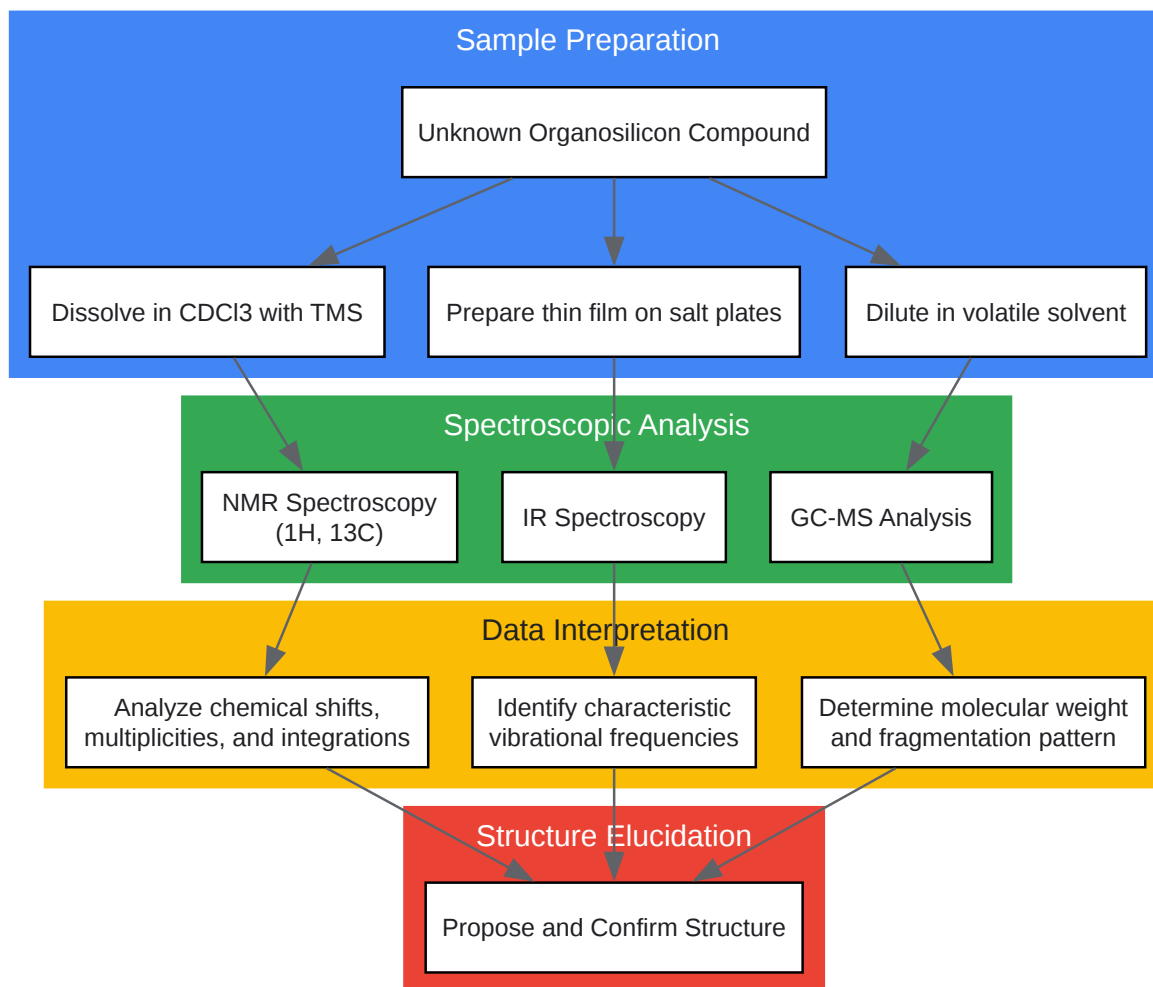
Mass Spectrometry Protocol

- **Sample Introduction:** For a volatile compound like **tert-butoxytrimethylsilane**, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is injected into the GC.
- **Gas Chromatography:** The sample is vaporized in the heated injection port and separated on a capillary column (e.g., a non-polar column like DB-5ms). A temperature program is used to elute the compound.
- **Ionization:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method for generating ions.
- **Mass Analysis:** The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- **Detection:** The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and identification of an unknown organosilicon compound like **tert-butoxytrimethylsilane**.

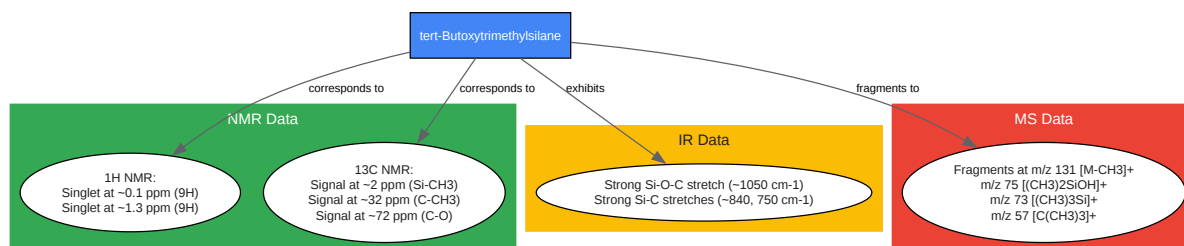


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Caption: Workflow for Spectroscopic Analysis of an Organosilicon Compound.

Logical Relationship of Spectroscopic Data

This diagram shows the logical relationship between the different spectroscopic data points and how they collectively contribute to the structural confirmation of **tert-butoxytrimethylsilane**.



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Caption: Relationship of Spectroscopic Data to Molecular Structure.

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References

- 1. tert-Butoxytrimethylsilane | C₇H₁₈OSi | CID 554467 - PubChem [pubchem.ncbi.nlm.nih.gov]
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